molecular formula C34H46NOPS B12298990 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298990
M. Wt: 547.8 g/mol
InChI Key: LSXYDTHXHIQYJE-OVFDOZPJSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The final step involves the stereocontrolled introduction of the sulfinamide moiety .

Industrial Production Methods: Industrial production of this compound may leverage flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the phosphanyl and sulfinamide moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral catalysts that can enhance the selectivity and efficiency of various chemical reactions .

Biology and Medicine: Its ability to interact with specific molecular targets makes it a valuable tool in the development of new therapeutic agents .

Industry: In industry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylphosphanyl group plays a crucial role in binding to these targets, while the naphthalene ring and sulfinamide moiety contribute to the overall stability and activity of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other naphthalene derivatives and phosphanyl-substituted sulfinamides. Examples include 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and various multisubstituted naphthalenes .

Uniqueness: What sets ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C34H46NOPS

Molecular Weight

547.8 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38?/m1/s1

InChI Key

LSXYDTHXHIQYJE-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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